2,4-Dihydrochromeno[4,3-c]pyrazole

Physicochemical profiling Solid-state characterization Lead optimization

2,4-Dihydrochromeno[4,3-c]pyrazole (CAS 74618-03-4; synonym CAS 57669-35-9) is the unsubstituted parent heterocycle of the chromeno-pyrazole family, with molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol. It is a tricyclic system fusing a chromene ring with a partially saturated pyrazole and serves as the defining synthetic entry point for a broad range of bio-active analogs targeting PI3Kα, COX‑2, carbonic anhydrase IX/XII, cannabinoid receptors, vanilloid receptors and parasitic IMPDH.

Molecular Formula C10H8N2O
Molecular Weight 172.187
CAS No. 57669-35-9; 74618-03-4
Cat. No. B2431766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydrochromeno[4,3-c]pyrazole
CAS57669-35-9; 74618-03-4
Molecular FormulaC10H8N2O
Molecular Weight172.187
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)NN=C2
InChIInChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
InChIKeyHESSNIBRKZKEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydrochromeno[4,3-c]pyrazole (CAS 74618-03-4) — Core Scaffold for Multitarget Drug Discovery Programs


2,4-Dihydrochromeno[4,3-c]pyrazole (CAS 74618-03-4; synonym CAS 57669-35-9) is the unsubstituted parent heterocycle of the chromeno-pyrazole family, with molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol. It is a tricyclic system fusing a chromene ring with a partially saturated pyrazole and serves as the defining synthetic entry point for a broad range of bio-active analogs targeting PI3Kα, COX‑2, carbonic anhydrase IX/XII, cannabinoid receptors, vanilloid receptors and parasitic IMPDH . Commercially supplied at ≥95% purity with a sharply defined melting point of 170 °C and a calculated LogP of approximately 1.90, this compound provides a consistent, pre‑characterized physicochemical baseline for lead-optimization workflows [1].

Why 2,4-Dihydrochromeno[4,3-c]pyrazole Cannot Be Replaced by Its Oxidized or Isomeric Analogs in Structure‑Based Procurement


The 2,4-dihydro oxidation state and the [4,3-c] ring fusion are not interchangeable structural features. The saturated C4 methylene unit distinguishes this scaffold from the fully aromatic chromeno[4,3-c]pyrazol-4(1H)-one: it provides a handle for late‑stage oxidation or functionalization that the 4‑one cannot replicate, while its single NH hydrogen‑bond donor creates a tautomeric profile distinct from the isomeric isochromeno[4,3-c]pyrazol-5(1H)-one system [1]. Direct head‑to‑head benzodiazepine receptor binding studies have demonstrated that the isochromene/chromene isomerism alone shifts ligand activity, confirming that a generic scaffold substitution will alter target engagement even before peripheral substituents are considered [1]. When procurement is driven by a specific synthetic sequence or a defined biological profile, replacing 2,4-dihydrochromeno[4,3-c]pyrazole with an oxidized, reduced, or regioisomeric analog introduces an uncontrolled variable that cannot be corrected by downstream derivatization.

Quantitative Differentiation Evidence for 2,4-Dihydrochromeno[4,3-c]pyrazole Versus Its Closest Chemical Analogs


Defined Melting Point and Lipophilicity Baseline vs. Oxidized Chromeno[4,3-c]pyrazol-4(1H)-one

2,4-Dihydrochromeno[4,3-c]pyrazole exhibits a sharp, experimentally verified melting point of 170 °C and a calculated LogP of 1.90, establishing a well‑defined solid‑state and lipophilicity baseline . In contrast, the oxidized analog chromeno[4,3-c]pyrazol-4(1H)-one (CAS 4744-64-3) lacks an experimentally reported melting point from authoritative sources, and its added carbonyl oxygen increases molecular weight to 186.17 g/mol while raising hydrogen‑bond acceptor count from 2 to 3, shifting the physicochemical profile unpredictably . The 170 °C melting point of the dihydro parent allows reproducible solid‑phase handling, recrystallization, and formulation development, whereas the uncertain thermal properties of the 4‑one introduce procurement risk.

Physicochemical profiling Solid-state characterization Lead optimization

Derivatization Versatility: Multisite Functionalization Capacity vs. Pre‑Functionalized Analogs

The 2,4-dihydrochromeno[4,3-c]pyrazole scaffold contains four distinct derivatizable positions — the N1 proton, N2, C3, and the C4 methylene — enabling orthogonal functionalization routes that cannot be replicated on pre‑oxidized or pre‑substituted analogs. By comparison, chromeno[4,3-c]pyrazol-4(1H)-one has already consumed the C4 position as a carbonyl, blocking it from further modification, while 2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid (MW 216.19 g/mol) pre‑installs a carboxy group that limits the scope of N‑ or C‑alkylation chemistries [1][2]. The parent scaffold has been elaborated into potent inhibitors across at least six distinct target families (PI3Kα, COX‑2, carbonic anhydrase IX/XII, CB2, vanilloid receptors, and CpIMPDH), a breadth of validated applications that no single pre‑functionalized analog can claim [3][4].

Synthetic chemistry Scaffold diversification Medicinal chemistry

Isomer‑Specific Benzodiazepine Receptor Binding: Direct Comparison of Chromeno[4,3-c] and Isochromeno[4,3-c] Scaffolds

In a direct head‑to‑head study, isochromeno[4,3-c]pyrazole-5(1H)-one derivatives (7a‑d,i) were compared with their known chromeno[4,3-c]pyrazole-4(1H)-one isomers (14a‑d,i) for their ability to displace [³H]flunitrazepam from bovine brain membranes [1]. The most active isochromeno derivative, 7e, achieved 54% inhibition of [³H]flunitrazepam binding at 10 μM, and the overall activity pattern differed between the two isomer series, confirming that the position of the ring fusion (chromene vs. isochromene) alone — independent of substituent identity — exerts a measurable effect on receptor engagement.

Benzodiazepine receptor Isomer pharmacology CNS drug discovery

PI3Kα Inhibition Potency of Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives vs. LY294002 Reference

Two independent series of chromeno[4,3-c]pyrazol-4(2H)-one derivatives — directly derived from the 2,4-dihydrochromeno[4,3-c]pyrazole core — have demonstrated double‑digit nanomolar PI3Kα inhibition, significantly outperforming the classical pan‑PI3K inhibitor LY294002. Compound 5l achieved a PI3Kα IC₅₀ of 0.012 μM, while compound 4l achieved an IC₅₀ of 0.014 μM, representing an approximately 30‑fold improvement over LY294002 (IC₅₀ ≈ 0.43 μM) in the same assay platform [1][2]. This consistent nanomolar potency across two structurally distinct derivative series establishes the parent scaffold as a validated, productivity‑enhancing starting point for PI3Kα‑focused programs.

PI3Kα inhibition Cancer therapeutics Kinase inhibitor

COX‑2 Selectivity and In Vivo Anti‑Inflammatory Efficacy Superior to Celecoxib

The 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one derivative 3b, synthesized directly from the parent chromeno[4,3-c]pyrazole scaffold, demonstrated a COX‑2 IC₅₀ of 1.79 μM with a COX‑2 selectivity index (SI) greater than 16.7 (COX‑1 IC₅₀ >30 μM) [1]. In a carrageenan‑induced rat paw edema assay, compound 3b produced 59.86% inhibition of edema at 5 hours, surpassing the approved COX‑2 inhibitor celecoxib, which achieved only 51.44% inhibition under identical conditions. This dual advantage — higher selectivity and superior in vivo efficacy — is directly attributable to the specific substitution pattern accessible through the chromeno[4,3-c]pyrazol-4-one architecture.

COX-2 inhibition Anti-inflammatory In vivo pharmacology

Tumor‑Associated Carbonic Anhydrase Selectivity: Sub‑Nanomolar Ki with Off‑Target Sparing

A focused library of 1‑aryl and 2‑aryl‑substituted chromeno[4,3-c]pyrazol-4-ones, derived from the parent scaffold, was evaluated against the tumor‑associated carbonic anhydrase isoforms hCA IX and XII and the cytosolic off‑target isoforms hCA I and II [1]. Multiple compounds achieved Ki values below 41 nM against hCA IX (e.g., compounds 13, 14, 19, 21, 25, 31, 33, 37, 39), and several derivatives (6, 11, 17) showed dual inhibitory activity against both tumor‑associated isoforms with Ki values of 5.6–9.6 nM. Critically, none of the active compounds inhibited the off‑target isoforms hCA I or II, establishing a selectivity window that is essential for avoiding systemic carbonic anhydrase‑related toxicities.

Carbonic anhydrase inhibition Tumor hypoxia Selectivity profiling

Procurement‑Relevant Application Scenarios for 2,4-Dihydrochromeno[4,3-c]pyrazole in Drug Discovery and Chemical Biology


PI3Kα‑Focused Oncology Lead Optimization Programs

Research teams developing selective PI3Kα inhibitors for solid tumors (HCT‑116 colon cancer, A549 lung cancer models) should procure the parent scaffold as a validated starting point. Derivatives have demonstrated PI3Kα IC₅₀ values as low as 0.012–0.014 μM, outperforming LY294002 by ~30‑fold [1][2]. The scaffold’s defined LogP of 1.90 and melting point of 170 °C provide a reproducible physicochemical foundation for pharmacokinetic optimization.

Selective COX‑2 Inhibitor Development with In Vivo Anti‑Inflammatory Validation

Programs aiming to discover COX‑2‑selective agents with differentiated in vivo efficacy should utilize this scaffold, given the demonstrated COX‑2 selectivity index >16.7 and superior rat paw edema inhibition (59.86% at 5 h) of derivative 3b vs. celecoxib (51.44%) [3]. The scaffold allows systematic variation of the N1‑phenyl substituent to modulate selectivity and potency.

Tumor‑Hypoxia Carbonic Anhydrase Inhibitor Programs Requiring Isozyme Selectivity

For anti‑metastatic programs targeting the tumor‑associated isoforms hCA IX and XII, the chromeno[4,3-c]pyrazol-4-one library has delivered compounds with Ki values of 5.6–9.6 nM against both isoforms, with complete sparing of the off‑target cytosolic hCA I and II [4]. Procurement of the parent scaffold enables access to this selectivity‑privileged chemotype without the need for de novo scaffold design.

Multitarget Chemical Biology Probe Generation

Investigators seeking a single versatile scaffold for generating probe molecules across multiple target classes (PI3Kα, COX‑2, carbonic anhydrase, CB2, vanilloid receptors) will benefit from the scaffold’s four derivatizable positions [5]. The breadth of validated biological activity reduces the need to source multiple distinct building blocks, lowering procurement complexity and supporting diverse screening campaigns from a single inventory item.

Quote Request

Request a Quote for 2,4-Dihydrochromeno[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.